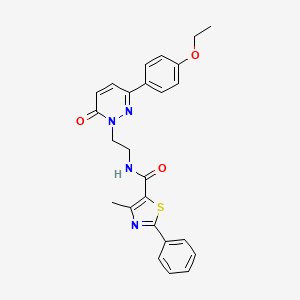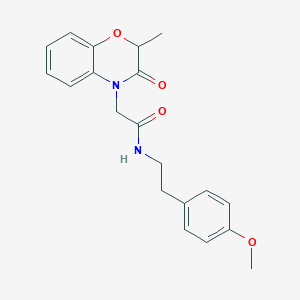![molecular formula C11H19NO4 B2937639 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid CAS No. 1822348-61-7](/img/structure/B2937639.png)
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid is an interesting organic compound known for its wide range of applications in the fields of chemistry, biology, and medicine. It features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a cyclopropyl ring, making it a unique compound with various reactivity profiles.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid typically involves several steps:
Formation of the cyclopropyl ring: : This step involves the cyclopropanation of an appropriate alkene using reagents like diazomethane or carbene intermediates.
Introduction of the amino group: : Amino groups can be introduced using amidation or reductive amination reactions.
Protection with the tert-butoxycarbonyl (Boc) group: : The Boc protecting group is typically added using Boc anhydride in the presence of a base like triethylamine.
Final functionalization: : Adjustments in the synthesis may include further functional group transformations to obtain the final compound.
Industrial Production Methods
Industrial-scale synthesis often employs optimized conditions to maximize yield and purity. Techniques such as flow chemistry and use of catalytic systems are common. The choice of solvents, temperature control, and reaction monitoring play crucial roles in ensuring the reproducibility of the industrial process.
化学反应分析
Types of Reactions It Undergoes
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid can undergo:
Oxidation reactions: : Often using reagents like potassium permanganate or chromium trioxide.
Reduction reactions: : Using hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution reactions: : This includes nucleophilic substitutions where the Boc group can be substituted with other functional groups.
Deprotection reactions: : Using acids such as trifluoroacetic acid to remove the Boc group.
Common Reagents and Conditions Used in These Reactions
Reactions typically involve:
Mild acids (e.g., acetic acid) for substitution.
Strong acids (e.g., hydrochloric acid) for deprotection.
Oxidizing agents (e.g., potassium permanganate) for oxidation.
Reducing agents (e.g., lithium aluminum hydride) for reduction.
Major Products Formed from These Reactions
The reactions lead to various derivatives depending on the substituents introduced. For example:
Oxidation might yield carboxylic acids.
Reduction could result in primary amines.
Substitution reactions provide a range of functionalized derivatives.
科学研究应用
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Biology
Involved in the design of enzyme inhibitors due to its unique structure.
Serves as a probe in mechanistic studies of enzyme function.
Medicine
Explored in the development of pharmaceutical agents, particularly those targeting metabolic pathways.
Industry
Utilized in the production of fine chemicals and advanced materials.
Plays a role in the synthesis of agrochemicals.
作用机制
2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid interacts with its targets by binding to specific enzymes or receptors. The cyclopropyl ring and the Boc-protected amino group provide rigidity and specific steric interactions, enhancing its affinity and selectivity towards the target. It modulates biological pathways by inhibiting or activating enzymatic reactions, leading to various physiological effects.
相似化合物的比较
Similar Compounds
2-{[(Benzyloxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid
2-{[(tert-Butoxy)carbonyl]amino}-2-cyclopropylacetic acid
N-(tert-Butoxycarbonyl)-cyclopropylglycine
Highlighting Its Uniqueness
Compared to these compounds, 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid stands out due to its:
Unique steric profile: : The combination of the cyclopropyl ring and the Boc group provides a distinct three-dimensional structure.
Versatile reactivity: : Its functional groups allow for a wide range of chemical transformations.
Application diversity: : Its use spans multiple fields from basic research to applied sciences.
This compound, with its multifaceted applications and unique structural features, continues to be a subject of extensive research and industrial interest.
属性
IUPAC Name |
2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVOXOHBBPCXTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1822348-61-7 |
Source


|
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-2-(1-methylcyclopropyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
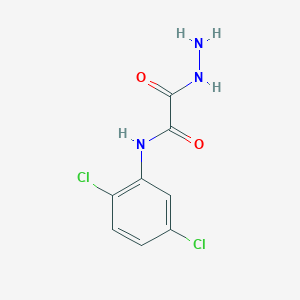
![8-(3-Bromo-5-ethoxy-4-hydroxyphenyl)-3-(furan-2-ylmethyl)-6-oxo-2,3,4,6,7,8-hexahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B2937559.png)
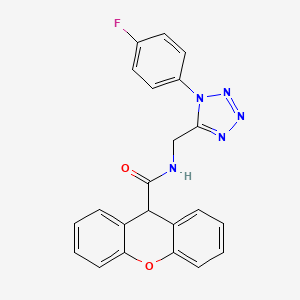
![3-chloro-5-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]pyridin-2-ol](/img/structure/B2937563.png)
![N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-oxoimidazolidine-1-carboxamide](/img/structure/B2937564.png)
![3-fluoro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}benzamide](/img/structure/B2937565.png)
![N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2937568.png)
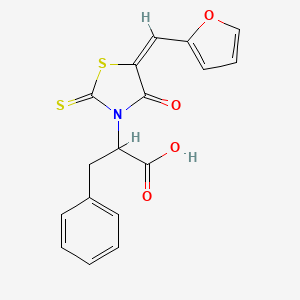

![2-{3-[(6-methoxypyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}quinoxaline](/img/structure/B2937572.png)
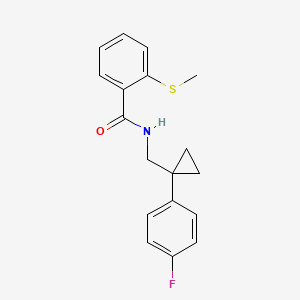
![2-({3-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2937576.png)
